molecular formula C9H10IN2Na3O12P2 B1139264 MRS 2693 trisodium salt CAS No. 911391-37-2

MRS 2693 trisodium salt

カタログ番号: B1139264
CAS番号: 911391-37-2
分子量: 596
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MRS 2693 trisodium salt involves the iodination of uridine derivatives followed by phosphorylation. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

MRS 2693 trisodium salt primarily undergoes:

Common Reagents and Conditions

    Oxidizing Agents: Used in the iodination step.

    Phosphorylating Agents: Such as POCl3 or PCl3 for phosphorylation.

    Nucleophiles: For substitution reactions.

Major Products

科学的研究の応用

MRS 2693 exhibits a high potency as a P2Y6 receptor agonist, with an effective concentration (EC50) of 0.015 μM at the human P2Y6 receptor. Unlike other P2Y receptor agonists, MRS 2693 shows no activity at other P2Y subtypes, making it a valuable tool for studying specific biological pathways mediated by the P2Y6 receptor. The activation of this receptor has been linked to several physiological processes, including cytoprotection during ischemia/reperfusion injury .

Scientific Research Applications

  • Cytoprotection in Ischemia/Reperfusion Injury
    • MRS 2693 has demonstrated cytoprotective effects in in vivo models of hindlimb skeletal muscle ischemia/reperfusion injury. Activation of the P2Y6 receptor is believed to attenuate apoptosis and promote cell survival under stress conditions .
  • Monocyte Differentiation and Autophagy
    • Research indicates that MRS 2693 may play a role in monocyte differentiation through the PRKAA1/AMPKα1 pathway, which triggers autophagy. This pathway is crucial for understanding macrophage function and differentiation in various diseases .
  • Infection Control
    • Studies have shown that pyrimidinergic receptor activation, including P2Y6, can control Toxoplasma gondii infection in macrophages. This highlights the potential of MRS 2693 in infectious disease research and immune response modulation .
  • Smooth Muscle Contractility
    • MRS 2693 has been implicated in enhancing bladder smooth muscle contractility through its action on the phospholipase C/inositol trisphosphate pathway via P2Y6 activation. This application is significant for understanding bladder function and potential treatments for urinary disorders .

Case Studies and Research Findings

StudyFindingsReference
Mamedova et al. (2008)Demonstrated attenuation of apoptosis in skeletal muscle during ischemia/reperfusion injury using MRS 2693Pharmacol.Res., 58:232
Obba et al. (2015)Identified the role of P2Y6 activation in autophagy during monocyte differentiationNeuropharmacology, 11:1114
Moreira-Souza et al. (2015)Showed that P2Y6 activation controls Toxoplasma gondii infection in macrophagesPLoS One, 10:e0133502
Yu et al. (2013)Found that extracellular UDP enhances bladder smooth muscle contractility via P2Y6FASEB J, 27:1895

作用機序

MRS 2693 trisodium salt exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:

特性

CAS番号

911391-37-2

分子式

C9H10IN2Na3O12P2

分子量

596

同義語

sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。